

Application Note: Fidas-3 Protocol for Protein-Ligand Binding Assays

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Compound of Interest

Compound Name: Fidas-3

Cat. No.: B8104071

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Introduction to Flow-Induced Dispersion Analysis (FIDA)

Flow-Induced Dispersion Analysis (FIDA) is a cutting-edge, in-solution technology that enables the precise characterization of biomolecular interactions.^{[1][2]} This technique is particularly valuable for protein-ligand binding assays in drug discovery and development. FIDA measures the hydrodynamic radius (R_h) of molecules in their native state, providing high-quality data on binding affinity (K_d), kinetics (k_{on} and k_{off}), and stoichiometry.^{[3][4][5][6]} The technology operates without the need for surface immobilization, thus avoiding common artifacts associated with techniques like SPR and BLI.^{[3][5][7]}

The core principle of FIDA is based on Taylor Dispersion Analysis (TDA), where the change in the size of a fluorescently labeled or intrinsically fluorescent molecule (the indicator) is measured as it binds to a ligand (the analyte).^{[2][8]} This size change, reflected in the hydrodynamic radius, is used to determine the binding affinity and other interaction parameters.^{[6][9]} FIDA offers a broad dynamic range, capable of measuring interactions from picomolar to millimolar affinities.^{[4][6]}

Key Advantages of FIDA Technology:

- **In-Solution Measurement:** Characterizes interactions in a more biologically relevant environment, free from surface-induced artifacts.^{[3][5]}
- **Native State Analysis:** Can be performed label-free by utilizing intrinsic protein fluorescence, preserving the natural structure and function of the interacting molecules.^{[3][4]}

- **Low Sample Consumption:** Requires minimal sample volumes, making it ideal for precious or difficult-to-express proteins.[\[3\]](#)[\[10\]](#)
- **Broad Applicability:** Suitable for a wide range of molecules, from small fragments to large biologics, and can be used in complex matrices like cell lysates or plasma.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#)
- **Rich Data Content:** A single FIDA experiment can provide multiple parameters, including binding affinity, hydrodynamic radius, and sample heterogeneity.[\[1\]](#)[\[4\]](#)

Applications in Drug Development:

FIDA is a versatile tool that can be applied at various stages of the drug development pipeline:

- **Target Identification and Validation:** Confirming the interaction between a drug target and its natural ligands.
- **Fragment-Based and High-Throughput Screening:** Identifying initial hits from compound libraries.[\[3\]](#)
- **Lead Optimization:** Characterizing the affinity and kinetics of lead compounds to guide medicinal chemistry efforts.[\[3\]](#)
- **Biologic Characterization:** Assessing the binding of antibodies, including bispecific antibodies, to their targets.[\[12\]](#)
- **Formulation and Quality Control:** Monitoring protein aggregation and stability.[\[3\]](#)

Quantitative Data Presentation

The following table represents typical data obtained from a FIDA experiment for the binding of three different ligands to a target protein.

Ligand	Kd (nM)	kon (10 ⁵ M ⁻¹ s ⁻¹)	koff (10 ⁻⁴ s ⁻¹)	Rh (unbound) (nm)	Rh (bound) (nm)	Stoichiometry (Protein:Ligand)
Ligand A	15.2	2.5	3.8	4.1	5.8	1:1
Ligand B	98.6	1.1	10.8	4.1	5.5	1:1
Ligand C	5.4	4.2	2.3	4.1	6.2	1:2

Experimental Protocols

1. General Instrument Setup (Fida 1 Instrument Example)

A general workflow for a FIDA instrument involves the following steps:

- System Preparation: Ensure the instrument is clean and flushed with the appropriate assay buffer.
- Capillary Installation: Install a suitable capillary for the experiment.
- Software Initialization: Start the control software and set up the experimental parameters.

2. Protein-Ligand Binding Affinity (Kd) Determination Protocol

This protocol outlines the steps for determining the dissociation constant (Kd) of a protein-ligand interaction using a fluorescently labeled protein as the indicator.

Materials:

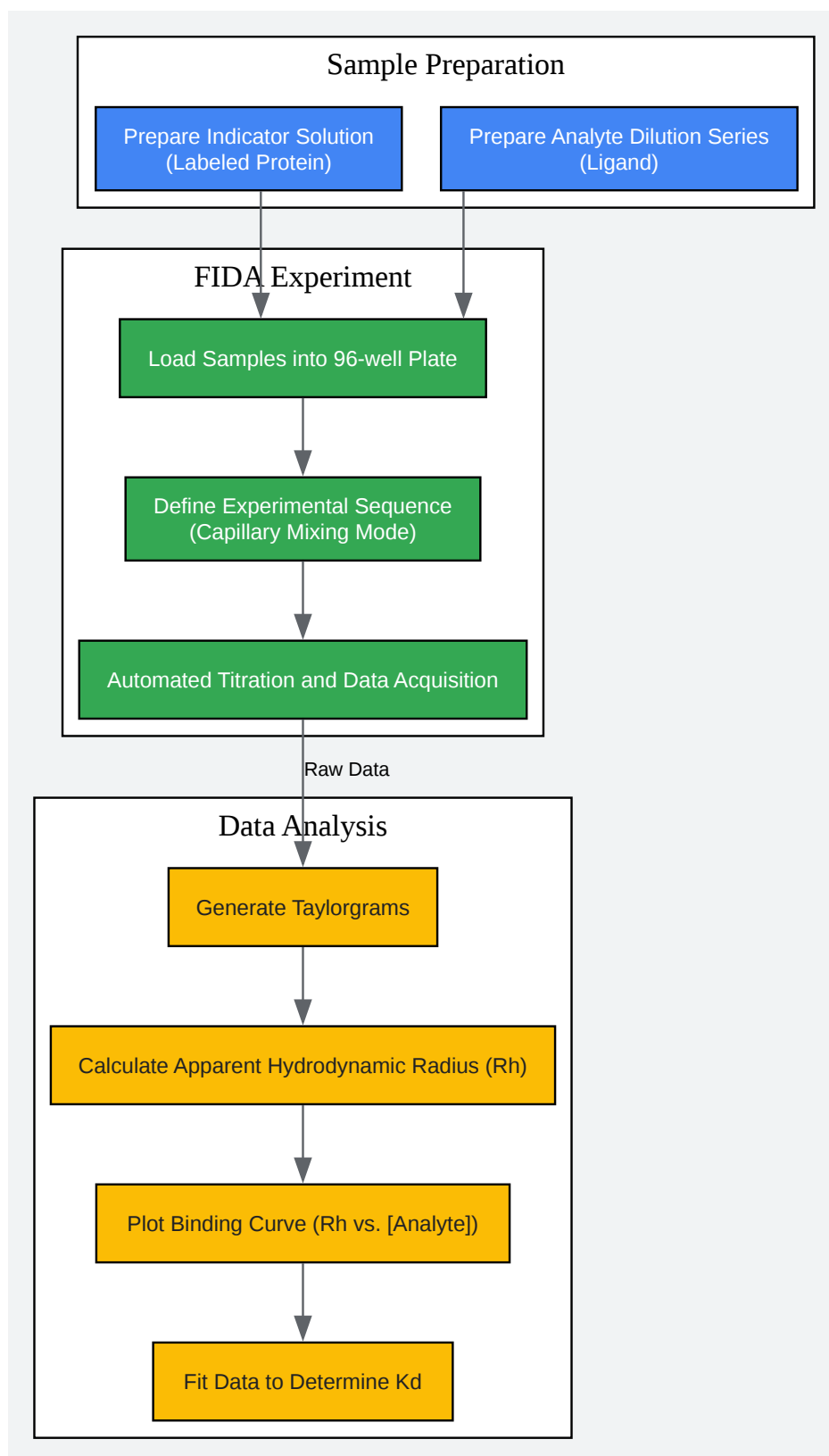
- Target Protein (fluorescently labeled or with intrinsic fluorescence)
- Ligand of interest
- Assay Buffer (e.g., PBS with 0.05% Tween-20)
- FIDA instrument and consumables (capillaries, vials)

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the fluorescently labeled target protein (Indicator) at a concentration of 20 nM in the assay buffer.
 - Prepare a series of dilutions of the ligand (Analyte) in the assay buffer. The concentration range should span from well below to well above the expected K_d (e.g., from 0.1 nM to 1 μ M).
- Experimental Setup on the FIDA Instrument:
 - Use the "capillary mixing" mode for K_d determination.[\[12\]](#)
 - Load the prepared protein and ligand solutions into a 96-well plate.
 - The experimental sequence typically consists of:
 - An initial capillary flush with assay buffer.
 - Loading of the analyte solution.
 - Injection of the indicator solution.
 - A final loading step with the analyte solution, during which the data is recorded.[\[12\]](#)
- Data Acquisition:
 - The instrument will automatically perform the titration experiment, injecting the different ligand concentrations.
 - The software records the Taylorgrams, which are profiles of the dispersed indicator plug.
- Data Analysis:
 - The FIDA software analyzes the Taylorgrams to determine the apparent hydrodynamic radius (R_h) of the indicator at each analyte concentration.

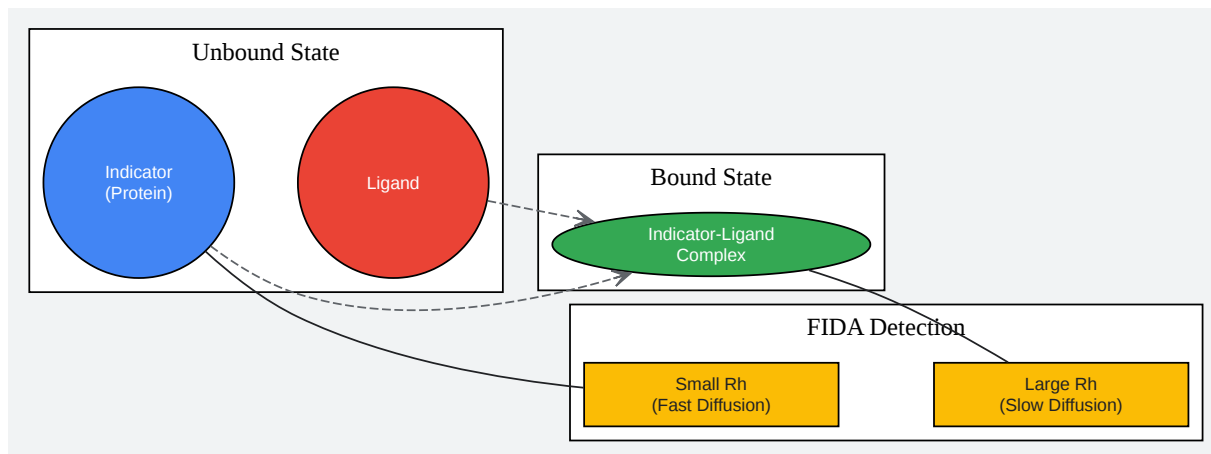
- A binding curve is generated by plotting the change in Rh as a function of the analyte concentration.
- The software fits the binding curve to a suitable model to calculate the K_d .[\[12\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for a FIDA-based protein-ligand binding assay.



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Caption: Principle of FIDA: Binding events are detected by changes in hydrodynamic radius.

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